molecular formula C18H14N2O2Zn B077161 Zinc 8-quinolinolate CAS No. 13978-85-3

Zinc 8-quinolinolate

Cat. No.: B077161
CAS No.: 13978-85-3
M. Wt: 355.7 g/mol
InChI Key: DLJHXMRDIWMMGO-UHFFFAOYSA-N
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Description

Bis(8-hydroxyquinoline) zinc(II) complex (Znq2), an electroluminescent material.

Scientific Research Applications

  • Molecular Structure Analysis : The molecular structure of anhydrous zinc 8-quinolinolate was determined through X-ray diffraction. This complex forms triclinic crystals and is centrosymmetric and tetrameric. The study provides insights into its structural properties, which are essential for various applications (Kai, Morita, Yasuoka, & Kasai, 1985).

  • Solid-State Reaction Studies : Research on the solid-state reaction between zinc hydroxide and 8-quinolinol showed the product to be Zn(OH)2(8-HQ)2. This study is significant for understanding the reaction kinetics and product characterization in this compound formation (Dubey & Tiwari, 1992).

  • Biological Fluid Analysis : this compound complexes have been utilized for the fluorometric determination of zinc in biological fluids, demonstrating their application in biochemical analysis (Mahanand & Houck, 1968).

  • Inhibition of Metalloproteases : Quinolinol derivatives, including this compound, were found to be effective inhibitors of botulinum neurotoxin serotype A (BoNT/A), a zinc protease. This research aids in the development of inhibitors for metalloproteases (Lai et al., 2009).

  • Antifungal Applications : Studies have demonstrated the synergistic antifungal action of 8-quinolinol and its bischelates with copper(II) and zinc(II), indicating its potential use in antifungal therapies (Gershon, Clarke, & Gershon, 1989).

  • Kinetic Studies of Complexation : The kinetics of complexation of zinc(II) with 8-quinolinol were studied using a two-phase sheath flow/laser-induced fluorescence microscopy, providing insights into the reaction mechanisms and rates (Tokimoto, Tsukahara, & Watarai, 2003).

  • Solvent Extraction Research : The effects of temperature on solvent extraction of zinc complexes with 8-quinolinol into various solvents have been explored, contributing to the understanding of extraction processes in industrial and research settings (Nakayama et al., 1989).

  • Corrosion Inhibition : this compound has been studied for its effects on corrosion inhibition of zinc in saline solutions, demonstrating its potential in protective coatings and materials science (Aramaki, 2001).

  • Fluorescence Properties : The fluorescence of zinc 8-quinolinolates has been examined as a function of solvent and substituents, which is significant for applications in spectroscopy and analytical chemistry (Popovych & Rogers, 1960).

  • Photolysis Studies : Research on the photolysis of Zn(8-quinolinolate)2(H2O)2 in non-aqueous solutions has provided insights into photoactivation and hydrolysis processes, which are relevant in photochemistry and environmental studies (Vogler, 2014).

Mechanism of Action

Safety and Hazards

Zinc 8-quinolinolate is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

While there isn’t specific information available on the future directions of Zinc 8-quinolinolate, zinc as an essential element has been recognized for its importance in human health . There is a need for expanded research in directions that have become increasingly well demarcated and impelling as a result of recent progress .

Biochemical Analysis

Biochemical Properties

Zinc 8-quinolinolate interacts with various biomolecules in the body. As a zinc complex, it plays a role in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species . It also participates in lipid, carbohydrate, and protein metabolism .

Cellular Effects

This compound influences various cellular processes. It has been associated with the regulation of chronic inflammatory status through the reduction of inflammatory cytokines . It also reduces oxidative stress by participating in the synthesis of antioxidant enzymes . Furthermore, it acts as a catalyzer of enzymes, taking part in lipid, carbohydrate, and protein metabolism .

Molecular Mechanism

The molecular structure of this compound has been determined by X-ray diffraction . The complex forms triclinic crystals with one [Zn(C9H6NO)2]4 molecule . The molecule is centrosymmetric and tetrameric; four [Zn(C9H6NO)2] units being connected by oxygen atoms of 8-quinolinolate ligands . Two types of bridging oxygen atoms were found . Two crystallographically independent zinc atoms take different geometries, hexa-, and pentacoordinations .

Temporal Effects in Laboratory Settings

The emission spectrum of this compound consists of an intraligand (IL) fluorescence at λmax=550 nm and a rather weak IL phosphorescence at λmax=804 nm . While the appearance of the phosphorescence under ambient conditions is certainly caused by the heavy atom effect of the iodine substituents, their influence is smaller than might be expected .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, research on zinc supplementation has shown that it can improve blood pressure, glucose, and LDL cholesterol serum level . The dosage of Zinc required to produce toxic effects in animals may never be reached in humans .

Metabolic Pathways

Zinc, an essential component of this compound, is involved in numerous metabolic pathways. It is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .

Transport and Distribution

Zinc transporters regulate Zinc levels by controlling Zinc influx and efflux between extracellular and intracellular compartments, thus, modulating the Zinc concentration and distribution . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Subcellular Localization

While specific studies on the subcellular localization of this compound are limited, zinc, an essential component of this compound, is known to be stored in various compartments within the cell . Given the main localization of zinc transporters at the cell membrane, it is likely that this compound follows similar distribution patterns .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Zinc 8-quinolinolate can be achieved through a simple reaction between zinc oxide and 8-hydroxyquinoline in the presence of a suitable solvent. The reaction can be carried out under reflux conditions with the addition of a catalyst to increase the yield of the product.", "Starting Materials": [ "Zinc oxide", "8-hydroxyquinoline", "Solvent (e.g. ethanol, methanol, chloroform)" ], "Reaction": [ "Dissolve 8-hydroxyquinoline in the solvent and heat to reflux temperature", "Add zinc oxide to the mixture and stir for several hours", "Add a catalyst (e.g. acetic acid, sulfuric acid) to increase the yield of the product", "Continue stirring and heating until the reaction is complete", "Cool the mixture and filter the product", "Wash the product with a suitable solvent (e.g. methanol, ethanol) to remove any impurities", "Dry the product under vacuum to obtain pure Zinc 8-quinolinolate" ] }

CAS No.

13978-85-3

Molecular Formula

C18H14N2O2Zn

Molecular Weight

355.7 g/mol

IUPAC Name

quinolin-8-ol;zinc

InChI

InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;

InChI Key

DLJHXMRDIWMMGO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2]

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Zn]

13978-85-3

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zinc acetate dihydrate (1.0 g) was dissolved in 75 ml. of hot methanol and 1.4 g of 8-hydroxyquinoline was added to the homogeneous solution. A yellow precipitate formed after a few minutes and the solution was stirred at reflux for 3 hours. The solution was allowed to cool and the precipitate was isolated by filtration and washed with methanol and petroleum ether. After air drying, 1.44 g of bis(8-hydroxyquinolinato)zinc was obtained as a bright yellow solid.
Name
Zinc acetate dihydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(8-hydroxyquinolinato)zinc

Synthesis routes and methods II

Procedure details

A cooling tube and a stirrer were set in a 100 ml eggplant flask. 2.8 g (11 mmol) of zinc acetylacetonate (made by Tokyo Chemical Industry Co., Ltd.), 50 mL of dimethylformamide, and 3.19 g (22 mmol) of 8-quinolinol were placed in the flask to obtain a dimethylformamide dispersion liquid of bis(8-hydroxyquinolinato)zinc(II) (Znq2). The dispersion liquid was dropped into 1000 ml of water little by little. The deposited solid was filtered, and recovered. The recovered solid was washed with a small amount of methanol, and dried to obtain 2.5 g of a powder of Znq2 (yield of 64%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
bis(8-hydroxyquinolinato)zinc(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of Zinc 8-quinolinolate and how does this influence its properties?

A1: this compound can exist in both anhydrous and hydrated forms. The anhydrous form, [Zn(C9H6NO)2]4, exhibits a unique tetrameric structure. [] In this structure, four [Zn(C9H6NO)2] units are linked together by oxygen atoms from the 8-quinolinolate ligands, forming a complex with two distinct zinc coordination environments: hexa- and penta-coordination. [] This intricate structure, determined through X-ray diffraction studies, is likely to influence the compound's stability, solubility, and potential applications.

Q2: What are the current methods for synthesizing nanocrystalline this compound?

A2: Recent research highlights two primary methods for synthesizing nanocrystalline this compound:

  • Solid-state chemical reaction: This method allows for the production of nanocrystalline this compound at near ambient temperatures. [] This approach offers a potentially more sustainable and energy-efficient alternative to traditional synthesis routes.
  • Ultrasonication-assisted solid-state chemical reaction: This method utilizes ultrasound to facilitate the synthesis process. [, ] While further research is needed to fully elucidate the benefits of this method, it may offer advantages in terms of reaction rate and particle size control.

Q3: How is nanocrystalline this compound characterized?

A3: Characterizing the size, morphology, and purity of nanocrystalline this compound is crucial for understanding its properties and potential applications. Researchers employ techniques such as:

  • Powder X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample and provides information about crystallite size. []
  • Transmission electron microscopy (TEM): TEM offers direct visualization of the nanoparticles, allowing for the determination of particle size, shape, and distribution. []

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